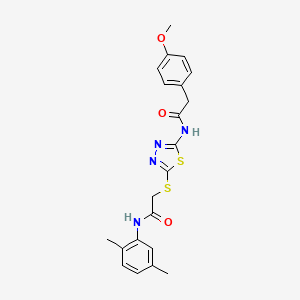
2,6,6-Trimethyl-5,6-dihydrobenzothiazol-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6,6-Trimethyl-5,6-dihydrobenzothiazol-7(4H)-one, also known as TDZ, is a synthetic plant growth regulator. It was first synthesized in 1969 by the American Cyanamid Company, and since then, it has been widely used in agriculture and horticulture to promote plant growth and development.
Scientific Research Applications
Synthesis of Novel Derivatives
Research on benzothiazole derivatives involves the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. For example, the synthesis and characterization of new 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been reported, with investigations into their antioxidant activities and physicochemical properties. These studies lay the groundwork for the development of compounds with enhanced biological or physical functionalities (Yüksek et al., 2015).
Antimicrobial and Antitumor Properties
Benzothiazole derivatives have been explored for their antimicrobial and antitumor activities. For instance, the synthesis and biological evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles demonstrate potent cytotoxic activities in vitro, highlighting their potential as anticancer agents (Hutchinson et al., 2001). Such findings are crucial for the development of new therapeutic agents.
Electrochromic Materials
The development of electrochromic materials using benzothiazole derivatives has been reported, indicating the potential of these compounds in the fabrication of smart windows and display technologies. The tuning of band gaps, color switching, and optical contrast in solution-processable materials based on benzothiazole units underscores their utility in electronic and optoelectronic applications (Xu et al., 2018).
properties
IUPAC Name |
2,6,6-trimethyl-4,5-dihydro-1,3-benzothiazol-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-6-11-7-4-5-10(2,3)9(12)8(7)13-6/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWKNKFAHDRYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=O)C(CC2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-Pyridyl)-2-{[2-(2-thienyl)ethyl]amino}-5-pyrimidinecarboxylic acid](/img/structure/B2916874.png)

![2-Ethyl-5-((4-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2916877.png)
![Oxazole,2-[(1S)-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-YL]-4,5-dihydro-4-(phenylmethyl)-,(4S)-](/img/structure/B2916878.png)



![1-(4-chlorophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2916884.png)


![8-(4-benzylpiperidin-1-yl)-7-{3-[8-(4-benzylpiperidin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2916889.png)
